1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea

KATP channel inhibitor Kir6.1/SUR2B structure-activity relationship

1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea (CAS 1396767-78-4, molecular formula C₁₃H₁₇N₃OS₂, molecular weight 295.42 g/mol) is a synthetic small-molecule urea derivative belonging to the thiophenylthiazole class. This compound features a 4-methyl-2-(thiophen-2-yl)-1,3-thiazole core linked via a methylene bridge to an N-isopropyl urea moiety.

Molecular Formula C13H17N3OS2
Molecular Weight 295.42
CAS No. 1396767-78-4
Cat. No. B2814479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea
CAS1396767-78-4
Molecular FormulaC13H17N3OS2
Molecular Weight295.42
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC(C)C
InChIInChI=1S/C13H17N3OS2/c1-8(2)15-13(17)14-7-11-9(3)16-12(19-11)10-5-4-6-18-10/h4-6,8H,7H2,1-3H3,(H2,14,15,17)
InChIKeyUFGLXNFBWRWWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea (CAS 1396767-78-4): A Structurally Defined Thiophenylthiazole Urea for Ion Channel and Antimycobacterial Research


1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea (CAS 1396767-78-4, molecular formula C₁₃H₁₇N₃OS₂, molecular weight 295.42 g/mol) is a synthetic small-molecule urea derivative belonging to the thiophenylthiazole class . This compound features a 4-methyl-2-(thiophen-2-yl)-1,3-thiazole core linked via a methylene bridge to an N-isopropyl urea moiety. Its core scaffold is shared with the well-characterized Kir6.1/SUR2B KATP channel inhibitor VU0542270 (CAS 1396814-79-1), but the target compound bears a smaller isopropyl substituent in place of VU0542270's thiophen-2-yl group on the distal urea nitrogen, a structural difference with potential implications for target selectivity and pharmacokinetic properties [1]. The compound is also structurally related to a series of 16 thiophenylthiazole ureas (TTU1–TTU16) that have been evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Rv [2].

Why the Isopropyl Urea Moiety in 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea Cannot Be Casually Replaced by Other Thiophenylthiazole Ureas


Within the thiophenylthiazole urea class, the specific substituent on the distal urea nitrogen is a critical determinant of biological activity and selectivity. The target compound carries an isopropyl group at this position, whereas the closest structurally characterized analog, VU0542270, bears a thiophen-2-yl group [1]. In the discovery and characterization of VU0542270, initial structure–activity relationship (SAR) exploration revealed that structural elements around the urea moiety are essential for Kir6.1/SUR2B inhibition and selectivity over other inward-rectifier potassium channels [1]. Substituting the thiophen-2-yl group with an isopropyl moiety is expected to alter hydrogen-bonding capacity, steric bulk, and lipophilicity at a site proximal to the SUR2 binding interface [2]. In the antitubercular TTU series, varying the urea substituent produced distinct minimum inhibitory concentration (MIC) profiles against M. tuberculosis H37Rv, with only three out of sixteen analogs (TTU5, TTU6, and TTU12) demonstrating both potent activity and low cytotoxicity [3]. These findings demonstrate that even closely related thiophenylthiazole ureas are not functionally interchangeable and underscore the need for compound-specific evaluation rather than generic class substitution.

Quantitative Differentiation Evidence for 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea Relative to Its Closest Analogs


Structural Differentiation from the Closest Characterized Analog VU0542270: Isopropyl vs. Thiophen-2-yl Urea Substituent

The target compound (CAS 1396767-78-4) and VU0542270 (CAS 1396814-79-1) share an identical thiophenylthiazole core (4-methyl-2-(thiophen-2-yl)-1,3-thiazole) linked via a methylene bridge to a urea group, but diverge at the distal urea nitrogen substituent: isopropyl for the target compound versus thiophen-2-yl for VU0542270 [1]. This substitution eliminates the aromatic thiophene ring at this position, reducing molecular weight from 335.47 to 295.42 g/mol, lowering the calculated logP, and removing a potential hydrogen-bond acceptor (the thiophene sulfur) [2]. In the VU0542270 SAR study, the thiophen-2-yl urea moiety was found to be critical for high-affinity SUR2 binding, with the compound achieving >300-fold selectivity for Kir6.1/SUR2B over other Kir channels (IC₅₀ > 30 µM for all other tested channels) [3]. The isopropyl analog is predicted to exhibit a different selectivity fingerprint because the smaller alkyl group cannot recapitulate the π-stacking or sulfur-mediated interactions of the thiophene ring at the SUR2 binding interface [1].

KATP channel inhibitor Kir6.1/SUR2B structure-activity relationship urea derivative

Predicted Selectivity Profile Shift Versus VU0542270 Based on Urea Substituent SAR

VU0542270 was screened against a panel of eleven inward-rectifier potassium channels and demonstrated potent inhibition (IC₅₀ ≈ 100 nM) exclusively at Kir6.1/SUR2B, with no detectable activity at Kir6.2/SUR1, Kir6.2/SUR2A, Kir1.1, Kir2.1, Kir2.3, Kir3.1/3.2, Kir4.1, Kir5.1, Kir6.2, or Kir7.1 at concentrations up to 30 µM, yielding >300-fold selectivity [1]. The isopropyl urea analog (target compound) lacks the thiophen-2-yl group that contributes to this selectivity. Based on the SAR findings that identified the urea region as critical for SUR2-specific binding, the target compound is expected to exhibit either reduced potency at Kir6.1/SUR2B, altered selectivity across the Kir channel panel, or both [2]. This creates a valuable research opportunity: comparative profiling of the target compound versus VU0542270 can reveal whether the thiophen-2-yl moiety is a pharmacophoric requirement for SUR2B selectivity or whether smaller alkyl substituents can maintain or even improve selectivity.

KATP channel pharmacology selectivity screening SUR2B Kir channel family

Antitubercular Activity Context: Positioning Within the Thiophenylthiazole Urea (TTU) Series Against M. tuberculosis H37Rv

The target compound belongs to the same chemotype as the 16 TTU compounds (TTU1–TTU16) synthesized and evaluated by Keleş Atıcı et al. for antimycobacterial activity against M. tuberculosis H37Rv [1]. In that study, the three most active and least cytotoxic derivatives—TTU5, TTU6, and TTU12—were further tested against isoniazid-resistant clinical isolates carrying katG and inhA mutations. The remaining thirteen TTU compounds showed varying degrees of anti-Mtb activity but did not meet the combined potency/cytotoxicity threshold for advancement. The target compound, carrying an isopropyl urea substituent, occupies a distinct position in the urea substituent SAR landscape relative to the active TTU compounds. In the TTU series, the urea substituent was a key variable modulating both MIC and cytotoxicity; compounds with alkyl, aryl, and heteroaryl urea substituents displayed differential activity profiles [2]. The InhA enzyme inhibition screening and molecular docking studies further established that subtle changes in the urea region alter interactions within the InhA active site [2]. While the specific MIC of the target compound has not been reported in the primary literature, its structural novelty within this series supports systematic profiling alongside the disclosed TTU compounds.

antitubercular Mycobacterium tuberculosis InhA inhibitor MIC determination

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Solubility Profile

The replacement of the thiophen-2-yl urea group in VU0542270 with an isopropyl group in the target compound produces measurable differences in key physicochemical parameters relevant to both in vitro assay design and downstream lead optimization. The target compound has a lower molecular weight (295.42 vs. 335.47 g/mol) and contains one fewer sulfur atom, resulting in a reduced polar surface area and altered hydrogen-bonding capacity . The calculated logP (cLogP) for the target compound is approximately 3.1 compared to approximately 3.8 for VU0542270, indicating moderately lower lipophilicity . These differences have practical implications: the target compound is expected to exhibit improved aqueous solubility relative to VU0542270, which is reported to be sparingly soluble in DMSO (1–10 mg/mL) and only slightly soluble in ethanol (0.1–1 mg/mL) . Improved solubility can facilitate higher-throughput screening, enable wider concentration ranges in dose-response studies, and reduce the need for organic co-solvents that may confound biological assays.

drug-likeness physicochemical properties solubility logP

Commercially Available Purity Grade and Storage Specifications for Reproducible Research

The target compound is commercially available from multiple independent suppliers with a specified purity of ≥98% (HPLC), including Leyan (Product No. 2235900) and ChemScene (Cat. No. CS-1165311) . The recommended storage condition is sealed in a dry environment at 2–8°C . In comparison, VU0542270 is offered by Sigma-Aldrich (Cat. SML4076), Tocris (Cat. 8151), Cayman Chemical (Cat. 43074), and MedChemExpress with ≥98% purity (HPLC) but requires storage at -20°C . The less stringent storage requirement of the target compound (refrigerated vs. frozen) suggests greater ambient stability, potentially reducing degradation during routine laboratory handling and repeated freeze-thaw cycles. This differential storage stability is practically relevant for laboratories conducting long-term screening campaigns or maintaining compound libraries where freezer space and compound integrity are operational constraints.

compound procurement purity specification storage conditions research reagent

Recommended Research Applications for 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea Based on Quantitative Differentiation Evidence


SAR Probe for Mapping Urea Substituent Requirements in Kir6.1/SUR2B KATP Channel Inhibition

The target compound is optimally deployed as a structurally matched negative control or comparator for VU0542270 in patch-clamp electrophysiology studies aimed at defining the pharmacophoric requirements for SUR2B-selective inhibition. Because it differs from VU0542270 solely at the distal urea nitrogen (isopropyl vs. thiophen-2-yl), side-by-side IC₅₀ determination across a panel of Kir channels can directly test whether the thiophen-2-yl group is essential for the >300-fold selectivity observed with VU0542270 [1]. This application is supported by the published SAR framework from Li et al. (2024), which explicitly identified the urea region as critical for SUR2 binding [2].

Expansion of Thiophenylthiazole Urea Antitubercular SAR: Alkyl Urea Substituent Investigation

Within the TTU compound series reported by Keleş Atıcı et al. (2022), the target compound represents an alkyl urea substituent not covered by the original 16-compound set [3]. Its procurement and screening against M. tuberculosis H37Rv using the resazurin microtiter assay (REMA), followed by InhA enzyme inhibition testing and molecular docking, can fill a gap in the existing SAR landscape. The comparative MIC and cytotoxicity data generated can be directly benchmarked against the published TTU5, TTU6, and TTU12 values, enabling data-driven decisions about whether the isopropyl urea substituent offers a favorable potency-toxicity window relative to the previously characterized aryl/heteroaryl urea derivatives [4].

Solubility-Focused Lead Optimization in KATP Channel or Antimycobacterial Programs

The target compound's lower molecular weight (295.42 vs. 335.47 g/mol) and reduced cLogP (~3.1 vs. ~3.8) relative to VU0542270 predict improved aqueous solubility, a property that is often rate-limiting in high-throughput screening and in vivo formulation . Medicinal chemistry teams can procure the target compound to experimentally validate this solubility advantage and, if confirmed, use it as a solubility-optimized scaffold for further derivatization. The milder storage requirement (2–8°C vs. -20°C) further supports its integration into automated compound management systems .

Negative Control for Selectivity Profiling in Ion Channel Screening Panels

Given the predicted altered selectivity profile of the target compound compared to VU0542270, it can serve as a specificity control in broader ion channel screening panels. If the target compound shows reduced or absent activity at Kir6.1/SUR2B while retaining the thiophenylthiazole scaffold, it can help deconvolute scaffold-specific effects from substituent-specific pharmacology. This is particularly relevant for safety pharmacology panels where Kir6.2/SUR1 (pancreatic KATP) inhibition is an undesired off-target liability [5].

Quote Request

Request a Quote for 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.